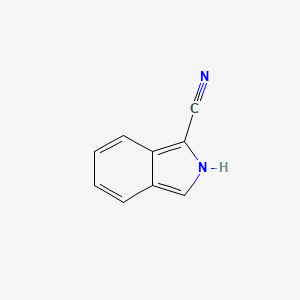

2H-Isoindole-1-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2H-isoindole-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c10-5-9-8-4-2-1-3-7(8)6-11-9/h1-4,6,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPQADZONFSTHKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CNC(=C2C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80538816 | |

| Record name | 2H-Isoindole-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80538816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40073-39-0 | |

| Record name | 2H-Isoindole-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80538816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2H-Isoindole-1-carbonitrile chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2H-Isoindole-1-carbonitrile (CAS No: 40073-39-0), a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document consolidates available information, presents predicted properties, and draws comparisons with closely related isoindole derivatives. The guide covers the chemical structure, physicochemical properties, and general reactivity of the isoindole core. It also explores synthetic strategies and potential biological activities based on related compounds, offering valuable insights for researchers working with isoindole scaffolds.

Chemical Identity and Structure

This compound is an isomer of indole, characterized by a benzene ring fused to a pyrrole ring, with a nitrile group substituted at the 1-position of the isoindole core. The "2H" designation indicates that the nitrogen atom in the five-membered ring is bonded to a hydrogen atom.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 40073-39-0 | [1][2][3] |

| Molecular Formula | C₉H₆N₂ | [1] |

| Molecular Weight | 142.16 g/mol | [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C#N | |

| InChI Key | Not available |

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Physicochemical Properties

Direct experimental data for the physicochemical properties of this compound are scarce in the literature. Commercial suppliers often list properties such as melting point and boiling point as "N/A"[1]. The data presented in the following table are largely based on computational predictions and should be considered as estimates.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | Expected to have low solubility in water and good solubility in organic solvents. |

| LogP | Not available | A measure of lipophilicity. |

| pKa | Not available |

Reactivity and Stability

The 2H-isoindole core is known to be relatively unstable due to its o-quinoid structure, making it susceptible to reactions that lead to aromatization of the six-membered ring. These compounds can act as dienes in Diels-Alder reactions. The electron-withdrawing nature of the nitrile group at the 1-position is expected to influence the reactivity of the isoindole ring system.

Caption: Potential reactivity pathways for this compound.

Synthesis

Representative Experimental Protocol: Synthesis of 2H-Isoindole Derivatives

The following is a generalized protocol based on the synthesis of related 2H-isoindole derivatives. Note: This is a representative procedure and would require optimization for the specific synthesis of this compound.

Materials:

-

o-bromobenzaldehyde derivative

-

Isocyanide derivative

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Toluene or DMF)

Procedure:

-

To a solution of the o-bromobenzaldehyde derivative in the chosen solvent, add the isocyanide derivative, palladium catalyst, and base.

-

The reaction mixture is heated under an inert atmosphere (e.g., Nitrogen or Argon) at a temperature typically ranging from 80 to 120 °C.

-

The reaction progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The crude product is then purified using column chromatography on silica gel with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

-

The structure of the purified product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Generalized workflow for the synthesis of 2H-isoindole derivatives.

Spectroscopic Data

No specific experimental spectroscopic data for this compound has been found in the reviewed literature. However, based on the structure, the following characteristic signals would be expected:

Table 3: Predicted Spectroscopic Features of this compound

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons in the region of 7-8 ppm. A signal for the N-H proton. |

| ¹³C NMR | Aromatic carbons, a quaternary carbon for the nitrile group (around 115-120 ppm), and carbons of the isoindole core. |

| IR Spectroscopy | A characteristic C≡N stretching vibration around 2220-2260 cm⁻¹. N-H stretching vibration around 3300-3500 cm⁻¹. C-H stretching of the aromatic ring around 3000-3100 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 142.16. |

Biological Activity

While there is no specific biological activity reported for this compound, the isoindole scaffold is present in a variety of biologically active compounds. Derivatives of isoindole have been investigated for a wide range of therapeutic applications.

The introduction of a cyano group can significantly modulate the biological activity of a molecule. Cyano-substituted heterocyclic compounds have been explored for various therapeutic effects. For instance, some cyano-substituted indole derivatives have shown potential as antimicrobial and anticancer agents[4].

General Biological Activities of Isoindole Derivatives:

-

Anticancer: Some isoindole derivatives have demonstrated cytotoxic activity against various cancer cell lines.

-

Antimicrobial: The isoindole nucleus is a feature in some compounds with antibacterial and antifungal properties.

-

Antiviral: Certain isoindole derivatives have been investigated for their antiviral activities[5].

-

Enzyme Inhibition: The isoindole scaffold can be found in molecules designed to inhibit specific enzymes.

Caption: Reported biological activities of the isoindole scaffold.

Conclusion and Future Directions

This compound is a simple, yet intriguing heterocyclic molecule. The current body of scientific literature lacks specific experimental data on its properties and activities. This guide provides a foundational understanding based on the general chemistry of isoindoles and predicted data.

Future research should focus on:

-

Developing and publishing a detailed and optimized synthetic protocol for this compound.

-

Comprehensive experimental characterization of its physicochemical and spectroscopic properties.

-

Screening for biological activities to explore its potential in drug discovery and development.

The exploration of this and other simple isoindole derivatives could lead to the discovery of novel compounds with significant applications in both medicine and materials science.

References

Spectroscopic Profile of 2H-Isoindole-1-carbonitrile: A Technical Overview

For Immediate Release

This technical guide provides a detailed overview of the expected spectroscopic data for 2H-Isoindole-1-carbonitrile (CAS No: 40073-39-0), a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of public domain experimental spectra for this specific molecule, this document outlines the predicted spectroscopic characteristics based on its structure and data from analogous compounds. It also details the standard experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the fundamental principles of spectroscopy and by referencing data for structurally related isoindole and nitrile-containing compounds.[1][2][3]

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.5 - 7.8 | Multiplet | 4H | Aromatic Protons (H-4, H-5, H-6, H-7) |

| ~ 7.3 | Singlet | 1H | Pyrrolic Proton (H-3) |

| ~ 5.0 (Broad) | Singlet | 1H | N-H Proton (2H-Isoindole) |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 117 | Quaternary | -C≡N |

| ~ 105 | Quaternary | C-1 |

| ~ 120 - 135 | Tertiary | Aromatic CH |

| ~ 130 - 140 | Quaternary | Aromatic C (fused) |

| ~ 115 | Tertiary | C-3 |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~ 3300 | Medium, Sharp | N-H Stretch |

| ~ 3100-3000 | Medium | Aromatic C-H Stretch |

| ~ 2220 | Strong, Sharp | C≡N Stretch |

| ~ 1600-1450 | Medium-Strong | C=C Aromatic Ring Stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 142.16 | [M]⁺ (Molecular Ion) |

| 115 | [M - HCN]⁺ |

Experimental Protocols

The following are generalized experimental methodologies for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of the compound would be dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons.[1] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum would be obtained using an FT-IR spectrometer.[1] A small amount of the solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory, which allows for the analysis of the sample in its native state with minimal preparation. Alternatively, the sample can be prepared as a potassium bromide (KBr) pellet. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer, typically with an electron ionization (EI) source.[3] The sample is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z). This provides information about the molecular weight and the fragmentation pattern of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a novel chemical compound using various spectroscopic techniques.

References

2H-Isoindole-1-carbonitrile CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2H-Isoindole-1-carbonitrile, a heterocyclic organic compound. This document consolidates available data on its chemical properties, synthesis, and potential biological significance, adhering to a structured format for clarity and ease of use by researchers and professionals in drug development.

Core Compound Information

| Property | Value | Source |

| CAS Number | 40073-39-0 | [1][2] |

| Molecular Formula | C₉H₆N₂ | [1] |

| Molecular Weight | 142.16 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Synonyms | 1-Isoindolecarbonitrile | [1] |

Synthesis

A documented method for the synthesis of 1-isoindolecarbonitrile involves the thermolysis of a corresponding benzylidene derivative, which liberates a 1,3-dipole that subsequently leads to the formation of the target compound.[1]

Experimental Protocol: Synthesis via Thermolysis

Logical Workflow for Synthesis:

Caption: Synthetic pathway from a precursor to this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific biological activity data and identified signaling pathways for this compound in peer-reviewed literature. However, the broader class of isoindole derivatives is known to exhibit a wide range of pharmacological activities.

Derivatives of the isoindole nucleus have been reported to possess antimicrobial, anti-inflammatory, and anticancer properties. For instance, various isoindoline-1,3-dione derivatives have shown antiproliferative activity against human cancer cell lines, inducing apoptosis and cell cycle arrest.[3] Additionally, some N-substituted isoindoline-1,3-dione derivatives have been investigated for their antioxidant and antimicrobial activities.

Given the structural similarity, it is plausible that this compound could serve as a scaffold for the development of novel therapeutic agents. Further research is required to elucidate its specific biological targets and mechanisms of action.

Hypothetical Drug Discovery Workflow:

Caption: A potential workflow for drug discovery starting from the core scaffold.

Quantitative Data

There is no specific quantitative biological data (e.g., IC₅₀, Kᵢ) available for this compound in the public domain. The table below is provided as a template for future research findings.

| Assay Type | Target | Activity (e.g., IC₅₀) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Conclusion

This compound is a chemical entity with a defined structure and a potential, yet largely unexplored, role in medicinal chemistry. While a synthetic route has been described, detailed experimental protocols and characterization data are not widely available. The biological activity of this specific compound remains to be determined, although the broader isoindole class shows significant therapeutic promise. This guide serves as a foundational resource to encourage and support further investigation into the properties and applications of this compound.

References

Tautomerism in Isoindole Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical phenomenon of tautomerism in isoindole derivatives. Isoindole and its derivatives are significant structural motifs in medicinal chemistry and materials science, and understanding their tautomeric behavior is paramount for predicting their chemical properties, biological activity, and stability. This document provides a comprehensive overview of the tautomeric forms of isoindoles, the factors governing their equilibrium, and the experimental and computational methods used for their characterization.

The Core of Isoindole Tautomerism: 1H- and 2H-Tautomers

Isoindole exists in a dynamic equilibrium between two primary tautomeric forms: the 1H-isoindole (also known as isoindolenine) and the 2H-isoindole .[1][2] The parent, unsubstituted isoindole predominantly exists as the more stable, aromatic 2H-tautomer.[2][3] However, the energy difference between these two forms is small, and the equilibrium can be readily influenced by various factors.[1][2]

The kinetic instability of many isoindole derivatives can be attributed to the presence of both tautomers, which can lead to self-condensation reactions.[1][2] In contrast, N-substituted isoindoles are incapable of forming the 1H-tautomer and are consequently more stable.[1][3]

Below is a diagram illustrating the tautomeric equilibrium between 1H-isoindole and 2H-isoindole.

Quantitative Analysis of Tautomeric Equilibrium

The ratio of the 1H- and 2H-tautomers is highly sensitive to substitution patterns and the solvent environment. The following tables summarize quantitative data on the tautomeric equilibrium of various isoindole derivatives.

Influence of Substituents on Tautomer Ratios

Electron-donating groups at the C3 position and aryl substituents can significantly shift the equilibrium towards the 1H-tautomer.[1][2]

| Substituent (R) | Solvent | % 1H-Tautomer | % 2H-Tautomer |

| H | CDCl₃ | 0 | 100 |

| Phenyl | CDCl₃ | 9 | 91 |

| 4-Methoxyphenyl | CDCl₃ | 25 | 75 |

| 4-Nitrophenyl | CDCl₃ | 5 | 95 |

| Methyl | CDCl₃ | >95 | <5 |

| Methoxy | CDCl₃ | 100 | 0 |

| Dimethylamino | CDCl₃ | 100 | 0 |

Table 1: Tautomer ratios for C1-substituted isoindoles in chloroform-d. Data sourced from[1].

Influence of Solvents on Tautomer Ratios

The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the predominant tautomeric form. Protic and hydroxylic solvents tend to favor the 1H-isoindole tautomer, which can act as a hydrogen bond acceptor at the imine nitrogen.[1][2] Conversely, polar aprotic solvents favor the 2H-isoindole form, where the N-H group can act as a hydrogen bond donor.[1][2]

| Substituent (R) | Solvent | % 1H-Tautomer | % 2H-Tautomer |

| Phenyl | CDCl₃ | 9 | 91 |

| Phenyl | DMSO-d₆ | 5 | 95 |

| Phenyl | Methanol-d₄ | 20 | 80 |

| 1,3,4,7-tetramethyl | CDCl₃ | >95 | <5 |

| 4,5,6,7-tetrabromo | DMSO-d₆ | 0 | 100 |

Table 2: Solvent effects on the tautomeric equilibrium of substituted isoindoles. Data sourced from[1][4].

Experimental Protocols for Tautomer Analysis

Accurate determination of tautomer ratios is essential for structure-activity relationship (SAR) studies and drug development. The following are detailed methodologies for the key experimental techniques used to investigate isoindole tautomerism.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis of tautomeric mixtures.[1] The chemical shifts of the protons and carbons, particularly at the C1 and C3 positions, are significantly different for the 1H- and 2H-tautomers.

Protocol for Quantitative ¹H NMR Analysis:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the isoindole derivative.

-

Dissolve the sample in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) in a high-quality NMR tube.

-

Ensure complete dissolution. Gentle sonication may be used if necessary.

-

-

NMR Data Acquisition:

-

Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

-

Acquire a standard ¹H NMR spectrum to identify the characteristic signals of each tautomer. The C1-H proton of the 2H-tautomer typically appears in the aromatic region (δ 6.5-7.5 ppm), while the C1-H₂ protons of the 1H-tautomer are found further upfield (δ ~4.5-5.5 ppm).[1]

-

For quantitative analysis, ensure complete relaxation of all relevant protons by using a long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the signals of interest. A D1 of 10-30 seconds is often sufficient.

-

Use a 90° pulse angle to maximize signal intensity.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Carefully phase the spectrum manually to ensure accurate integration.

-

Perform baseline correction to obtain a flat baseline across the entire spectrum.

-

Integrate the well-resolved, characteristic signals corresponding to each tautomer. For example, integrate the C1-H signal for the 2H-tautomer and the C1-H₂ signal for the 1H-tautomer.

-

The molar ratio of the tautomers is directly proportional to the ratio of their integral values, normalized by the number of protons giving rise to each signal.

-

UV-Visible Spectroscopy

UV-Vis spectroscopy is a complementary technique for quantifying tautomer ratios. The aromatic 2H-isoindole tautomer typically exhibits a characteristic long-wavelength absorption band (around 320-370 nm) that is absent in the less conjugated 1H-tautomer.[1]

Protocol for UV-Vis Spectroscopic Analysis:

-

Sample Preparation:

-

Prepare a stock solution of the isoindole derivative of a known concentration in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, cyclohexane).

-

Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance in the optimal range (0.2 - 0.8 a.u.) for the characteristic absorption band of the 2H-tautomer.

-

-

Spectral Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the spectrum over a range that includes the characteristic absorption band of the 2H-tautomer (e.g., 250-500 nm).

-

Use a matched pair of cuvettes, one for the sample and one for the solvent blank.

-

-

Data Analysis:

-

If the molar extinction coefficient (ε) of the pure 2H-tautomer at its λ_max is known or can be determined (e.g., from an N-substituted derivative), the concentration of the 2H-tautomer in the equilibrium mixture can be calculated using the Beer-Lambert law (A = εbc).

-

The concentration of the 1H-tautomer can then be determined by subtracting the concentration of the 2H-tautomer from the total concentration of the solution.

-

The tautomer ratio can be calculated from the concentrations of the two forms.

-

Computational Workflow for Tautomerism Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a valuable tool for predicting the relative stabilities of tautomers and understanding the factors that influence their equilibrium.[5]

Isoindole Derivatives in Signaling Pathways

The specific tautomeric form of a drug molecule can significantly impact its binding affinity to a biological target. Several isoindole derivatives have been investigated as potent modulators of key signaling pathways implicated in various diseases.

Inhibition of Glycogen Synthase Kinase 3β (GSK-3β)

GSK-3β is a serine/threonine kinase that plays a crucial role in numerous cellular processes, and its dysregulation is linked to diseases such as bipolar disorder, Alzheimer's disease, and cancer. Certain benzo[e]isoindole-1,3-dione derivatives have been identified as potent inhibitors of GSK-3β.

Modulation of Dopamine D3 Receptor Signaling

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the limbic regions of the brain and is a key target for the treatment of neuropsychiatric disorders, including schizophrenia and substance abuse. Certain isoindole derivatives have been developed as potent and selective ligands for the D3 receptor.

Conclusion

Tautomerism is a fundamental aspect of isoindole chemistry with profound implications for the properties and applications of its derivatives. A thorough understanding and characterization of the tautomeric equilibrium are critical for the rational design of novel drug candidates and functional materials. The methodologies and data presented in this guide provide a solid foundation for researchers in this exciting and evolving field.

References

- 1. Dopamine D3 receptor ligands with antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine D3 receptor selective ligands with varying intrinsic efficacies at adenylyl cyclase inhibition and mitogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine D3 receptor ligands for drug addiction treatment: update on recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzo[e]isoindole-1,3-diones as potential inhibitors of glycogen synthase kinase-3 (GSK-3). Synthesis, kinase inhibitory activity, zebrafish phenotype, and modeling of binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Natural Products Containing the Isoindole Scaffold

For Researchers, Scientists, and Drug Development Professionals

The isoindole scaffold, a bicyclic aromatic heterocycle, is a privileged structural motif found in a diverse array of natural products. These compounds, isolated from a wide range of terrestrial and marine organisms, exhibit a remarkable spectrum of biological activities, making them compelling targets for drug discovery and development. This technical guide provides a comprehensive overview of natural products containing the isoindole core, with a focus on their chemical diversity, biological properties, and the experimental methodologies used for their study.

Major Classes of Isoindole-Containing Natural Products

Natural products featuring the isoindole scaffold can be broadly categorized into several major classes, each with distinct structural features and biological profiles.

-

Indolocarbazoles: This class is arguably the most well-known, with staurosporine being a prototypical member. These compounds typically possess a rigid, planar pentacyclic ring system derived from the oxidative dimerization of two L-tryptophan units. They are potent inhibitors of a wide range of protein kinases.

-

Cytochalasans: These are a large group of fungal metabolites characterized by a highly substituted perhydroisoindolone core fused to a macrocyclic ring. They are potent disruptors of the actin cytoskeleton.

-

Aporhoeadane Alkaloids: This group of alkaloids features a tetracyclic ring system that includes an isoindoline moiety. Magallanesine is a representative example.

-

Meroterpenoids: This class of natural products is of mixed biosynthetic origin, often combining a polyketide or shikimate-derived aromatic core with a terpenoid moiety. Several meroterpenoids from Stachybotrys species incorporate an isoindolinone ring.

Physicochemical and Biological Properties

The diverse structures of isoindole-containing natural products translate into a wide range of physicochemical and biological properties. The following tables summarize key data for representative compounds.

Table 1: Physicochemical Properties of Selected Isoindole Natural Products

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility |

| Staurosporine | C₂₈H₂₆N₄O₃ | 466.53 | 270 (dec.) | Soluble in DMSO, DMF |

| Cytochalasin B | C₂₉H₃₇NO₅ | 479.61 | 221-223 | Soluble in DMSO, ethanol, methanol |

| Magallanesine | C₂₁H₂₃NO₄ | 369.41 | 198-200 | Data not readily available |

| Aspernidine A | C₂₄H₃₃NO₄ | 400.53 | Data not readily available | Data not readily available |

Table 2: Quantitative Biological Activity of Selected Isoindole Natural Products

| Compound | Target/Assay | Cell Line/Enzyme | IC₅₀ | Reference |

| Staurosporine | Protein Kinase C | 2.7 nM | [1] | |

| PKA | 7 nM | [1] | ||

| HeLa (cervical cancer) | 0.075 µg/mL | [2] | ||

| A549 (lung cancer) | 1.2 µM | [2] | ||

| MCF-7 (breast cancer) | 1.6 µM | [2] | ||

| Cytochalasin B | Actin polymerization | ~1 µM | ||

| MDA-MB-231 (breast cancer) | >10 µM | [3] | ||

| LNCaP (prostate cancer) | >10 µM | [3] | ||

| B16F10 (melanoma) | >10 µM | [3] | ||

| Aspernidine A | L-929 (fibroblast) | 35.8 µM | ||

| K-562 (leukemia) | 34.3 µM | |||

| Magallanesine | Data not readily available |

Signaling Pathways and Mechanisms of Action

The biological effects of isoindole natural products are mediated through their interaction with various cellular targets and modulation of key signaling pathways.

Staurosporine-Induced Apoptosis

Staurosporine is a potent and broad-spectrum kinase inhibitor that induces apoptosis in a wide variety of cell types. Its mechanism involves the inhibition of numerous kinases, leading to the activation of the intrinsic apoptotic pathway.

Caption: Staurosporine-induced intrinsic apoptosis pathway.

Cytochalasan B and Actin Cytoskeleton Disruption

Cytochalasin B exerts its biological effects primarily by interfering with the dynamics of the actin cytoskeleton. It binds to the barbed (plus) end of actin filaments, preventing the addition of new actin monomers and thereby inhibiting filament elongation. This disruption of actin polymerization affects numerous cellular processes.

Caption: Mechanism of cytochalasin B-mediated actin disruption.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of isoindole natural products.

Isolation of Cytochalasan B from Fungal Culture

This protocol is a general guideline for the isolation of cytochalasan B from a fungal culture, such as Phomopsis sp.[4][5]

Materials:

-

Fungal culture (e.g., Phomopsis sp. shj2)

-

Potato Dextrose Agar (PDA)

-

Liquid culture medium (e.g., 0.4% glucose, 1% malt extract, 0.4% yeast extract)

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Fungal Culture:

-

Inoculate the fungal strain onto PDA plates and incubate at 25°C for 7 days.

-

Transfer agar plugs of the mycelium to Erlenmeyer flasks containing the liquid culture medium.

-

Incubate the liquid culture at 28°C on a rotary shaker at 150 rpm for 14-21 days.

-

-

Extraction:

-

Separate the mycelium from the culture broth by filtration.

-

Extract the mycelium and the culture broth separately with an equal volume of EtOAc three times.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Purification:

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of n-hexane and EtOAc.

-

Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing compounds with similar Rf values.

-

Further purify the fractions containing cytochalasan B using Sephadex LH-20 column chromatography with MeOH as the eluent.

-

Perform final purification by preparative HPLC on a C18 column with a suitable gradient of acetonitrile and water to yield pure cytochalasan B.

-

-

Structure Elucidation:

-

Confirm the structure of the isolated compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Synthesis of Magallanesine

The following is a simplified representation of a synthetic route to the isoindolobenzazocine alkaloid, magallanesine.[6]

Caption: A simplified synthetic workflow for magallanesine.

A detailed, step-by-step synthetic procedure is complex and beyond the scope of this guide, but specific reagents and conditions can be found in the primary literature.[6]

Actin Polymerization Assay with Cytochalasin B

This protocol describes a common method to assess the effect of compounds on actin polymerization using pyrene-labeled actin.[7][8]

Materials:

-

Pyrene-labeled actin

-

Unlabeled actin

-

General Actin Buffer (G-buffer)

-

Actin Polymerization Buffer (P-buffer)

-

Cytochalasan B stock solution (in DMSO)

-

Fluorescence spectrophotometer or plate reader

Procedure:

-

Preparation of Actin Monomers:

-

Reconstitute lyophilized pyrene-labeled and unlabeled actin in G-buffer on ice to depolymerize any actin oligomers.

-

Centrifuge at high speed (e.g., 100,000 x g) at 4°C to pellet any remaining F-actin.

-

Use the supernatant containing G-actin for the assay.

-

-

Assay Setup:

-

In a 96-well black plate, prepare a reaction mixture containing G-buffer, the desired concentration of cytochalasin B (or DMSO for control), and the G-actin solution (a mixture of pyrene-labeled and unlabeled actin).

-

Initiate polymerization by adding P-buffer to the reaction mixture.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence spectrophotometer or plate reader pre-set to the appropriate excitation and emission wavelengths for pyrene (e.g., Ex: 365 nm, Em: 407 nm).

-

Measure the fluorescence intensity over time at regular intervals. An increase in fluorescence indicates actin polymerization.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time.

-

Compare the polymerization curves of the control and cytochalasan B-treated samples to determine the inhibitory effect.

-

Conclusion

Natural products containing the isoindole scaffold represent a rich source of chemical diversity and biological activity. From the potent kinase inhibitory effects of indolocarbazoles to the actin-disrupting properties of cytochalasans, these compounds continue to inspire research in medicinal chemistry and chemical biology. The information and protocols provided in this guide serve as a valuable resource for scientists engaged in the discovery, development, and study of this important class of natural products. Further exploration of the vast chemical space of isoindole-containing compounds holds significant promise for the identification of novel therapeutic agents.

References

- 1. Staurosporine Induces Necroptotic Cell Death under Caspase-Compromised Conditions in U937 Cells | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytochalasans from the Endophytic Fungus Aspergillus sp. LE2: Their Structures, Antibacterial and NO Production Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytochalasans from the Endophytic Fungus Phomopsis sp. shj2 and Their Antimigratory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Classical apoptotic stimulus, staurosporine, induces lytic inflammatory cell death, PANoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fungal Isolation Protocol | The AFWG [afwgonline.com]

- 8. ijcmas.com [ijcmas.com]

A Technical Guide to the Synthetic Methodologies for 2H-Isoindoles

For Researchers, Scientists, and Drug Development Professionals

The 2H-isoindole core is a significant heterocyclic motif found in a range of natural products, pharmaceuticals, and materials science applications.[1][2][3] However, the inherent instability of the 2H-isoindole ring system, arising from its o-quinoid structure, presents a considerable synthetic challenge.[1][2] This technical guide provides a comprehensive overview of the primary synthetic strategies for accessing 2H-isoindoles, with a focus on recent advancements. The methodologies are categorized into three main approaches: ring-closure reactions, aromatization of isoindoline precursors, and ring transformations.

Synthesis by Ring-Closure Reactions

Ring-closure reactions are a fundamental approach to constructing the 2H-isoindole skeleton from acyclic precursors. These methods often involve the formation of one or more carbon-nitrogen or carbon-carbon bonds in the final cyclization step.

Transition metal-catalyzed cyclization of appropriately substituted alkynes offers a powerful route to 2H-isoindoles. Gold-catalyzed intramolecular hydroamination of alkynes derived from a four-component Ugi reaction has been shown to produce isoindole derivatives through a 5-exo-dig cyclization followed by isomerization.[1]

Another strategy involves the metal-catalyzed reaction of acetylenic systems bearing a diazoacetate unit with primary amines.[1] This sequential process, catalyzed by Cu(MeCN)4PF6, proceeds via a copper(I) carbene intermediate, which reacts with the amine, followed by hydroamination to furnish the 2H-isoindole ring.[1]

Intramolecular 1,3-dipolar cycloaddition of α-azido carbonyl compounds containing a 2-alkenylaryl moiety provides a thermal route to 2H-isoindoles.[1][4] This reaction proceeds through the cycloaddition of the azide onto the alkene, followed by subsequent transformations to yield the aromatic isoindole core.[4]

A palladium-catalyzed cyclization reaction initiated by a[1][5]-phospha-Brook rearrangement has been developed for the synthesis of 2H-isoindole-1-carboxamides and 2H-isoindole-1-carbonitriles.[6] This method features the dual insertion of isocyanides and the concurrent formation of C-C and C-N bonds.[6]

Logical Relationship of Key Ring-Closure Strategies

Caption: Overview of key starting material classes for ring-closure synthesis of 2H-isoindoles.

Synthesis by Aromatization of Isoindolines

The aromatization of a pre-existing isoindoline core is a widely employed and effective strategy for the synthesis of 2H-isoindoles. Due to the instability of many 2H-isoindoles, they are often generated and trapped in situ via Diels-Alder reactions.[1]

Palladium-catalyzed dehydrogenation of isoindolines can lead to the formation of 2H-isoindoles.[4] This can be followed by an in situ C-H arylation to produce 1-arylisoindoles in a one-pot reaction.[4]

A[1][2]-hydride shift in appropriately substituted isoindolines can lead to the formation of the corresponding 2H-isoindole. This process can be promoted by a copper(I) catalyst or by a Brønsted acid like diphenyl phosphoric acid.[1] The resulting 2H-isoindoles are often trapped with dienophiles such as dimethyl acetylenedicarboxylate (DMAD) or maleimides.[1]

The oxidation of isoindolines to 2H-isoindoles can be achieved using visible light in the presence of air, providing a mild and environmentally friendly method.[1] The in situ generated 2H-isoindoles can then undergo intermolecular Diels-Alder reactions.[1]

Experimental Workflow: In Situ Generation and Trapping of 2H-Isoindoles

Caption: General workflow for the aromatization of isoindolines and in situ trapping of 2H-isoindoles.

Synthesis by Ring Transformation

Ring transformation reactions provide another avenue to the 2H-isoindole scaffold, typically involving the rearrangement or fragmentation of a more complex heterocyclic system.

The retro-Diels-Alder reaction of bicyclic precursors is a classic method for generating often unstable 2H-isoindoles.[1] For instance, 4,5,6,7-tetrafluoroisoindole can be synthesized from an azabicycle via a Diels-Alder reaction with a tetrazine, followed by a thermally allowed electrocyclic fragmentation.[1] The use of supercritical carbon dioxide in retro-Diels-Alder reactions of bicyclopyrroles has been shown to be effective in preventing the oxidation of the resulting 2H-isoindoles.[1]

Quantitative Data Summary

The following table summarizes the yields for selected synthetic methods for 2H-isoindoles and their derivatives.

| Synthetic Method | Starting Material(s) | Catalyst/Reagent | Product | Yield (%) | Reference |

| Au-Catalyzed Alkyne Cyclization | Ugi-adduct with terminal alkyne | AuCl3 | Chiral Isoindole | 35 | [1] |

| One-Pot Dehydrogenation/C-H Arylation | Isoindoline, Aryl chloride | Pd catalyst | 1-Arylisoindole | Good | [4] |

| Visible-Light Oxidation and Trapping | Isoindoline, DMAD | Blue LED, CH2Cl2 | Diels-Alder Adduct | High | [1] |

| DPP-Promoted[1][2]-H Shift and Trapping | Isoindoline, Maleimide | Diphenyl phosphoric acid | Diels-Alder Adduct | High | [1] |

| Retro-Diels-Alder Reaction | Bicyclopyrrole | Supercritical CO2, Ethylene | 2H-Isoindole | 68-81 | [1] |

Detailed Experimental Protocols

Visible-Light Mediated In Situ Generation and Diels-Alder Trapping of a 2H-Isoindole [1]

To a solution of the isoindoline (1 equivalent) and N-phenylmaleimide (1.2 equivalents) in dichloromethane (0.1 M) in a screw-capped vial is added a magnetic stir bar. The vial is sealed and the mixture is stirred under an air atmosphere while being irradiated with a 6 W blue LED strip at room temperature for 24 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the corresponding Diels-Alder adduct.

Diphenyl Phosphoric Acid Promoted[1][2]-Hydride Shift and In Situ Diels-Alder Trapping [1]

In a flame-dried Schlenk tube under an argon atmosphere, the isoindoline (1 equivalent) and dimethyl acetylenedicarboxylate (DMAD) (1.2 equivalents) are dissolved in anhydrous toluene (0.1 M). To this solution is added diphenyl phosphoric acid (20 mol%). The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the solvent is removed in vacuo. The crude product is purified by flash column chromatography on silica gel to yield the Diels-Alder cycloadduct.

This guide provides a summary of key synthetic strategies for accessing the 2H-isoindole core. The choice of method will depend on the desired substitution pattern, the stability of the target molecule, and the availability of starting materials. The development of mild and efficient methods, particularly those that allow for the in situ trapping of unstable 2H-isoindoles, continues to be an active area of research.

References

Methodological & Application

Application Notes and Protocols: Cyclization Reactions for the Synthesis of 2H-Isoindole-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2H-isoindole core is a significant heterocyclic motif found in various biologically active compounds and functional materials. The introduction of a carbonitrile group at the C1 position offers a versatile handle for further synthetic transformations, making the development of efficient methods for the synthesis of 2H-isoindole-1-carbonitriles a key area of research. This document details a robust palladium-catalyzed cyclization reaction for the synthesis of 2H-isoindole-1-carbonitrile derivatives. The presented protocol offers a base-controlled chemodivergent approach, allowing for the selective synthesis of either 2H-isoindole-1-carbonitriles or 2H-isoindole-1-carboxamides from common precursors.

Introduction

2H-isoindoles are isomers of the more common 1H-indoles and have attracted considerable attention due to their unique electronic properties and their presence in natural products and pharmaceuticals.[1] The inherent reactivity of the isoindole nucleus makes it a valuable building block in organic synthesis. The development of new synthetic methodologies to access functionalized isoindoles is crucial for the exploration of their potential in medicinal chemistry and materials science.

This application note focuses on a palladium-catalyzed cyclization strategy for the synthesis of this compound derivatives from readily available o-bromobenzaldehydes and isocyanides. This method is highlighted by its operational simplicity and the ability to control the reaction outcome through the choice of base.[2][3]

Reaction Principle and Signaling Pathway

The core transformation involves a palladium-catalyzed reaction of o-bromobenzaldehydes with two equivalents of an isocyanide. The reaction proceeds through a cascade of events including a[2][4]-phospha-Brook rearrangement-initiated process. The selectivity of the reaction towards either the this compound or the corresponding 1-carboxamide is controlled by the choice of the base.[2][3]

A simplified representation of the logical workflow for the selective synthesis is depicted below.

Caption: Logical workflow for the base-controlled selective synthesis.

Quantitative Data Summary

The palladium-catalyzed cyclization has been shown to be effective for a range of substituted o-bromobenzaldehydes and various isocyanides. The yields of the desired this compound products are generally good to excellent. The following table summarizes the reaction outcomes for a selection of substrates under optimized conditions for carbonitrile formation.

| Entry | o-Bromobenzaldehyde Substituent | Isocyanide (R in R-NC) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | H | tert-Butyl | K₂CO₃ | Toluene | 80 | 12 | 85 |

| 2 | 4-Me | tert-Butyl | K₂CO₃ | Toluene | 80 | 12 | 88 |

| 3 | 4-OMe | tert-Butyl | K₂CO₃ | Toluene | 80 | 12 | 92 |

| 4 | 4-F | tert-Butyl | K₂CO₃ | Toluene | 80 | 12 | 81 |

| 5 | 4-Cl | tert-Butyl | K₂CO₃ | Toluene | 80 | 12 | 79 |

| 6 | 5-Me | tert-Butyl | K₂CO₃ | Toluene | 80 | 12 | 86 |

| 7 | H | Cyclohexyl | K₂CO₃ | Toluene | 80 | 12 | 82 |

| 8 | H | 2,6-Dimethylphenyl | K₂CO₃ | Toluene | 80 | 12 | 75 |

Note: The data presented here is a representative summary based on the literature and may not reflect the full scope of the reaction. For a comprehensive understanding, please refer to the primary research articles.[3]

Experimental Protocols

General Procedure for the Synthesis of 2H-Isoindole-1-carbonitriles

This protocol describes a general method for the palladium-catalyzed synthesis of this compound derivatives.

Materials:

-

Substituted o-bromobenzaldehyde (1.0 mmol)

-

Isocyanide (2.2 mmol)

-

Pd(OAc)₂ (5 mol%)

-

Xantphos (10 mol%)

-

K₂CO₃ (2.0 mmol)

-

Anhydrous toluene (5 mL)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Experimental Workflow:

Caption: Step-by-step experimental workflow for the synthesis.

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add the o-bromobenzaldehyde (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), Xantphos (0.10 mmol, 10 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

-

Evacuate the tube and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

-

To the sealed tube, add anhydrous toluene (5 mL) followed by the isocyanide (2.2 mmol, 2.2 equiv) via syringe.

-

Place the reaction vessel in a preheated oil bath at 80 °C and stir for 12 hours.

-

After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound product.

Characterization:

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Safety Precautions

-

Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.

-

Isocyanides are volatile, malodorous, and toxic. All manipulations should be performed in a fume hood.

-

Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The described palladium-catalyzed cyclization provides an efficient and selective method for the synthesis of this compound derivatives. The use of readily available starting materials, mild reaction conditions, and the ability to control the product outcome make this a valuable protocol for researchers in organic synthesis and drug discovery. The resulting 1-cyanoisoindole products can serve as versatile intermediates for the synthesis of more complex molecules.

References

Protocol for the Synthesis of N-Substituted Isoindoline-1,3-diones

Application Note

N-substituted isoindoline-1,3-diones, commonly known as phthalimides, are a valuable class of compounds in medicinal chemistry and organic synthesis. They serve as crucial intermediates in the synthesis of primary amines via the Gabriel synthesis and exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and antimicrobial properties. This document provides detailed protocols for the synthesis of N-substituted isoindoline-1,3-diones through various established methods, including the Gabriel synthesis, direct condensation of phthalic anhydride with amines, and modern energy-assisted techniques such as microwave and ultrasound irradiation.

General Workflow for the Synthesis of N-Substituted Isoindoline-1,3-diones

Caption: General experimental workflow for the synthesis of N-substituted isoindoline-1,3-diones.

Experimental Protocols

Gabriel Synthesis of N-Alkylphthalimides

The Gabriel synthesis is a classic method for preparing primary amines, in which the initial step involves the N-alkylation of a phthalimide salt.[1] This method is advantageous as it prevents over-alkylation of the amine.[2][3]

Protocol:

-

Formation of the Phthalimide Salt:

-

In a round-bottom flask, dissolve phthalimide in a suitable solvent such as dimethylformamide (DMF).

-

Add an equimolar amount of a base, such as potassium hydroxide (KOH) or sodium hydride (NaH), portion-wise at room temperature.

-

Stir the mixture until the phthalimide is completely deprotonated to form the potassium or sodium salt.

-

-

N-Alkylation:

-

To the suspension of the phthalimide salt, add a primary alkyl halide (e.g., alkyl bromide or iodide) in a 1:1 molar ratio.[1]

-

Heat the reaction mixture with stirring. The reaction temperature and time will vary depending on the reactivity of the alkyl halide.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water to precipitate the N-alkylphthalimide.

-

Collect the solid product by filtration and wash it with water to remove any inorganic salts.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-alkylphthalimide.

-

Note: To obtain the primary amine, the resulting N-alkylphthalimide can be cleaved by acidic hydrolysis or, more commonly, by hydrazinolysis using hydrazine hydrate (Ing-Manske procedure).[1]

Condensation of Phthalic Anhydride with Primary Amines

The direct condensation of phthalic anhydride with a primary amine is a straightforward and widely used method for the synthesis of N-substituted isoindoline-1,3-diones.

Protocol:

-

Reaction Setup:

-

Reaction Conditions:

-

Heat the reaction mixture to reflux with stirring. The reaction time can range from a few hours to overnight, depending on the reactivity of the amine. For instance, reacting phthalic anhydride with 4-ethoxyaniline in glacial acetic acid requires refluxing for 6 hours.[7]

-

Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, collect the product by filtration. If not, pour the reaction mixture into crushed ice or cold water to induce precipitation.[7]

-

Wash the solid product with water and then with a cold solvent (e.g., ethanol) to remove unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethanol/hexane mixture) to obtain the pure N-substituted isoindoline-1,3-dione.[8]

-

| Reactants | Solvent | Conditions | Yield (%) | Reference |

| Phthalic anhydride, 4-ethoxyaniline | Glacial acetic acid | Reflux, 6 hours | - | [7] |

| Phthalic anhydride, 4-aminoacetophenone | Glacial acetic acid | Reflux | - | [9] |

| Phthalic anhydride, various amines | Ethanol | 80 °C | - | [5] |

| Phthalic anhydride, phenylethylamine | Solvent-free | Heating | - | [6] |

| Phthalic anhydride, N-arylpiperazine | Tetrahydrofuran (THF) | Boiling point | 47.26–92.91 | [8] |

| Tetrahydrophthalic anhydride, hydrazide deriv. | Glacial acetic acid | Reflux, 5 hours | - | [4] |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis can significantly reduce reaction times and improve yields for the synthesis of N-substituted isoindoline-1,3-diones.

Protocol:

-

Reaction Setup:

-

In a microwave-safe reaction vessel, combine phthalic anhydride and the primary amine in a 1:1 molar ratio.

-

A solvent may or may not be used. Solvent-free conditions or high-boiling polar solvents like DMF are common.[5]

-

-

Microwave Irradiation:

-

Place the sealed vessel in a microwave reactor.

-

Set the desired temperature and irradiation time. These parameters need to be optimized for each specific reaction. For example, the reaction of phthalic anhydride and aniline can be completed in 30 minutes at 160 °C.[5]

-

-

Work-up and Purification:

-

After the reaction is complete and the vessel has cooled, add a suitable solvent to dissolve the product.

-

Transfer the solution to a round-bottom flask and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

| Reactants | Conditions | Yield (%) | Reference |

| Phthalic anhydride, aniline | 160 °C, 30 minutes, solvent-free | 96 | [5] |

| Phthalic anhydride, various amines | Domestic microwave, solvent-free | 70.7–80.21 | [5] |

| Chromones, maleimides | Microwave-assisted Diels-Alder | 15-59 | [10] |

Ultrasound-Assisted Synthesis

The use of ultrasonic irradiation can also accelerate the synthesis of isoindoline-1,3-dione derivatives, often at lower temperatures than conventional heating.

Protocol:

-

Reaction Setup:

-

Ultrasonic Irradiation:

-

Place the flask in an ultrasonic bath.

-

Irradiate the mixture at a specific temperature (e.g., 50 °C) for a set period.[13] The reaction time is typically shorter than conventional methods.

-

-

Work-up and Purification:

-

After the reaction, remove the solvent under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to obtain the desired product.

-

| Reactants | Solvent | Conditions | Yield (%) | Reference |

| 3-Alkylidenephthalides, primary amines | - | Ultrasonic irradiation | High | [11] |

| (Z)-3-benzylideneisobenzofuran-1(3H)-one, butylamine | Isopropanol | 50 °C, ultrasound irradiation | 79 | [13] |

| 1,3-indandione, isatins | Ethanol | Ultrasonic irradiation, p-TSA | Good | [14] |

Conclusion

The synthesis of N-substituted isoindoline-1,3-diones can be achieved through several effective methods. The choice of protocol depends on the specific substrate, desired scale, and available equipment. The classical Gabriel synthesis and direct condensation methods are robust and widely applicable. For faster and more efficient syntheses, microwave-assisted and ultrasound-assisted methods offer significant advantages. The protocols and data presented here provide a comprehensive guide for researchers in the synthesis of this important class of compounds.

References

- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. mdpi.com [mdpi.com]

- 5. Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03378C [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. printo.2promojournal.com [printo.2promojournal.com]

- 10. researchgate.net [researchgate.net]

- 11. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Ultrasound-assisted-one-pot synthesis and antiplasmodium evaluation of 3-substituted-isoindolin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ultrasound-assisted synthesis of 2,2'-(2-oxoindoline-3,3-diyl)bis(1H-indene-1,3(2H)-dione) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Biological Evaluation of 2H-Isoindole-1-carbonitrile Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro biological evaluation of 2H-Isoindole-1-carbonitrile analogs and related isoindole derivatives. The following sections detail the cytotoxic and other biological activities of these compounds, present experimental protocols for their evaluation, and visualize key experimental workflows and potential signaling pathways.

Data Presentation: Summary of Biological Activities

The following tables summarize the reported in vitro biological activities of various isoindole analogs.

Table 1: Cytotoxic Activity of Isoindole-1,3-dione Derivatives Against Cancer Cell Lines

| Compound ID | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |

| 1d | A549, HeLa | Cell Growth Inhibition | 48 | Not specified, showed dose-dependent cytotoxic effect | [1][2] |

| 2a | A549, HeLa | Cell Growth Inhibition | 48 | Not specified, effective cytotoxicity | [1][2] |

| 2b | A549, HeLa | Cell Growth Inhibition | 48 | Not specified, effective cytotoxicity, best activity with methyl group on nitrogen | [1][2] |

| 3 | A549-Luc | MTT Assay | 48 | 114.25 | [3] |

| 4 | A549-Luc | MTT Assay | 48 | 116.26 | [3] |

| 7 | A549 | BrdU Assay | Not specified | 19.41 ± 0.01 | [4] |

| 9 | HeLa | BrdU Assay | Not specified | Cell-selective activity | [4] |

| 11 | C6, HeLa | BrdU Assay | Not specified | Higher activity than 5-FU at 100 µM (C6), cell-selective activity (HeLa) | [4] |

| Compound 1 | Caco-2, HCT-116 | Not specified | Not specified | Showed good antiproliferative activity | [5] |

| Compound 3 | Caco-2, HCT-116 | Not specified | Not specified | Showed good antiproliferative activity | [5] |

Table 2: Other In Vitro Biological Activities of Isoindole Derivatives

| Compound ID/Class | Biological Activity | Assay/Target | Key Findings | Reference |

| N-substituted 1H-isoindole-1,3(2H)-dione derivatives | Cyclooxygenase (COX) Inhibition | In vitro COX-1/COX-2 assays | Some compounds showed affinity for COX-2 | [6] |

| Isoindole-1,3-(2H)-dione derivatives | Antimicrobial, Antileishmanial | Well diffusion, Leishmania tropica assay | Compound 3 showed significant activity, comparable to gentamycin and more effective than Glucantime. | [5] |

| 1-H-isoindole-1,3(2H)-dione derivatives | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition | In vitro enzyme inhibition assays | IC50 values as low as 34 nM for AChE and 0.54 µM for BuChE. | [7] |

| Desformylflustrabromine (dFBr) derivatives | Modulation of Indole Signaling | Biofilm formation assay in E. coli and S. aureus | Inhibited biofilm formation with IC50 values of 53 µM (E. coli) and 5.9 µM (S. aureus). | [8] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of this compound analogs on cancer cell lines by measuring cell viability.[3][9]

Materials:

-

Human cancer cell lines (e.g., A549, HeLa, HepG2)

-

Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

This compound analogs dissolved in Dimethyl Sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or Solubilization Buffer (e.g., 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cancer cells in DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Harvest cells using Trypsin-EDTA and perform a cell count.

-

Seed cells into 96-well plates at a density of 5 x 10^4 cells/cm² and incubate for 24 hours to allow for cell attachment.[3]

-

-

Compound Treatment:

-

Prepare stock solutions of the isoindole analogs in DMSO.

-

Prepare serial dilutions of the compounds in the cell culture medium to achieve final concentrations ranging from, for example, 25 to 400 µM.[3] The final DMSO concentration should be kept below 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plates for 24, 48, or 72 hours.[3]

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Protocol 2: BrdU Cell Proliferation Assay

This assay measures DNA synthesis as an indicator of cell proliferation to determine the anti-proliferative effects of the compounds.[4]

Materials:

-

Human cancer cell lines (e.g., HeLa, C6, A549)

-

Appropriate cell culture medium and supplements

-

This compound analogs dissolved in DMSO

-

BrdU (5-bromo-2'-deoxyuridine) labeling solution

-

Fixing/denaturing solution

-

Anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase)

-

Substrate solution (e.g., TMB)

-

Stop solution

-

96-well microtiter plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with the isoindole analogs at various concentrations (e.g., 5, 25, 50, 100 µM).[4]

-

-

BrdU Labeling:

-

After the desired incubation period with the compounds, add BrdU labeling solution to each well and incubate for an additional 2-4 hours.

-

-

Cell Fixation and Denaturation:

-

Remove the labeling medium.

-

Add the fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.

-

-

Immunodetection:

-

Remove the fixing solution and add the anti-BrdU antibody solution to each well.

-

Incubate for 60-90 minutes at room temperature.

-

Wash the wells three times with PBS.

-

-

Substrate Reaction and Measurement:

-

Add the substrate solution to each well and incubate until color development is sufficient.

-

Add the stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of proliferation inhibition relative to the control.

-

Determine the IC50 values from the dose-response curves.

-

Visualizations

Experimental Workflow Diagram

Caption: General workflow for in vitro evaluation of isoindole analogs.

Potential Signaling Pathway Modulation

Molecular docking studies suggest that some isoindole derivatives may interact with key proteins in cancer-related signaling pathways, such as the PI3K/AKT/mTOR pathway.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by isoindole analogs.

References

- 1. tandfonline.com [tandfonline.com]

- 2. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking [mdpi.com]

- 7. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highly Active Modulators of Indole Signaling Alter Pathogenic Behaviors in Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2.10. Anticancer Activity In Vitro [bio-protocol.org]

Application Notes and Protocols: Asymmetric Synthesis of Isoindoline Carbamates from 2H-Isoindole Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the asymmetric synthesis of optically active isoindoline carbamates. The featured method utilizes an enzyme-mediated dynamic kinetic resolution (DKR) of 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester. This chemoenzymatic approach, employing Pseudomonas cepacia lipase (PSL), offers high yields and excellent stereoselectivity without the need for metal or acid-base catalysts for substrate racemization. This methodology is particularly relevant for the synthesis of chiral isoindoline scaffolds, which are key structural features in many biologically active molecules and natural products.[1][2][3]

Introduction

Chiral isoindoline derivatives are prevalent structural motifs in a wide range of biologically active compounds and natural products.[1][3] Consequently, the development of efficient and highly stereoselective methods for their synthesis is of significant interest to the pharmaceutical and drug development industries. Among the various synthetic strategies, the asymmetric functionalization of the isoindoline core represents a direct and powerful approach to access these valuable chiral building blocks.

This application note focuses on a robust method for the asymmetric synthesis of isoindoline carbamates through the dynamic kinetic resolution of 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester.[2][4] The process involves the use of Pseudomonas cepacia lipase as a biocatalyst in alkoxycarbonylation reactions with diallyl or dibenzyl carbonates.[2] This enzymatic approach provides a practical and scalable route to enantioenriched isoindoline carbamates, which are versatile intermediates for further synthetic transformations.

Experimental Workflow

The overall experimental workflow for the asymmetric synthesis of isoindoline carbamates via dynamic kinetic resolution is depicted below.

Figure 1: General workflow for the lipase-catalyzed dynamic kinetic resolution.

Key Experimental Protocols

The following protocols are based on the successful asymmetric synthesis of isoindoline carbamates as described in the literature.[2][4]

Protocol 1: Synthesis of (R)-1-(Allyloxycarbonyl)-1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester

Materials:

-

Racemic 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester

-

Diallyl carbonate

-

Pseudomonas cepacia lipase (PSL)

-

Toluene (anhydrous)

-

Celite

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of racemic 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester (1.0 eq) in anhydrous toluene, add diallyl carbonate (1.5 eq).

-

Add Pseudomonas cepacia lipase (PSL) to the mixture.

-

Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the enzyme, and wash the Celite pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired (R)-1-(allyloxycarbonyl)-1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Protocol 2: Synthesis of (R)-1-(Benzyloxycarbonyl)-1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester

Materials:

-

Racemic 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester

-

Dibenzyl carbonate

-

Pseudomonas cepacia lipase (PSL)

-

Toluene (anhydrous)

-

Celite

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of racemic 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester (1.0 eq) in anhydrous toluene, add dibenzyl carbonate (1.5 eq).

-

Add Pseudomonas cepacia lipase (PSL) to the mixture.

-

Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the reaction progress.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the suspension through Celite to remove the lipase, washing the pad with ethyl acetate.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate) to yield the (R)-1-(benzyloxycarbonyl)-1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester.

-

Analyze the enantiomeric excess (ee) of the purified product using chiral HPLC.

Quantitative Data Summary

The following table summarizes the representative quantitative data for the asymmetric synthesis of isoindoline carbamates.

| Entry | Carbonate Reagent | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Diallyl carbonate | (R)-1-(Allyloxycarbonyl)-1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester | >95 | >99 |

| 2 | Dibenzyl carbonate | (R)-1-(Benzyloxycarbonyl)-1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester | >95 | >99 |

Data presented here is representative of results that can be achieved under optimized conditions as reported in the literature.[2][4]

Reaction Mechanism

The proposed mechanism for the lipase-catalyzed dynamic kinetic resolution is illustrated below.

Figure 2: Proposed mechanism for dynamic kinetic resolution.

In this process, the lipase selectively catalyzes the acylation of one enantiomer of the racemic isoindoline ester (in this case, the R-enantiomer) with the carbonate reagent. Simultaneously, the unreacted S-enantiomer undergoes in situ racemization, continuously replenishing the R-enantiomer that is consumed in the enzymatic reaction. This dynamic process allows for the theoretical conversion of 100% of the starting racemic material into the desired single enantiomer of the product.[2][4]

Conclusion

The enzyme-mediated dynamic kinetic resolution of 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester is a highly efficient and stereoselective method for the synthesis of enantioenriched isoindoline carbamates. The protocols provided herein offer a practical guide for researchers in academia and industry to access these valuable chiral building blocks for applications in drug discovery and development. The mild reaction conditions and high yields make this an attractive alternative to traditional chemical methods.

References

- 1. Catalytic Asymmetric Synthesis of Isoindolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dynamic kinetic resolution of 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester: asymmetric transformations toward isoindoline carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2H-Isoindole-1-carbonitrile

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2H-Isoindole-1-carbonitrile synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield for this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the inherent instability of the isoindole core and the specifics of the palladium-catalyzed reaction.

-

Product Instability: 2H-isoindoles are known to be unstable due to their o-quinoid structure and can be prone to decomposition or polymerization, especially during prolonged reaction times or harsh workup conditions.[1] Consider reducing the reaction time or performing the reaction at a lower temperature.

-

Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

-

Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the starting materials are still present after a reasonable time, consider increasing the catalyst loading or the amount of base.

-

Suboptimal Base: The choice and amount of base are critical for this reaction's selectivity and success. An inappropriate base can lead to the formation of the corresponding carboxamide as a side product or fail to promote the desired catalytic cycle efficiently.

-